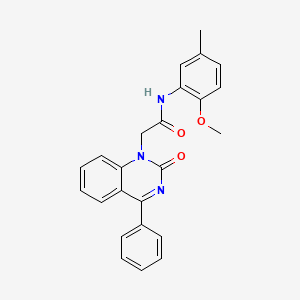

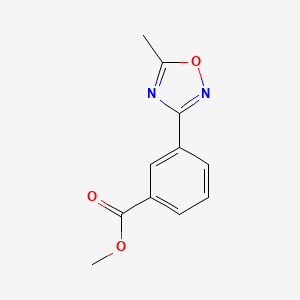

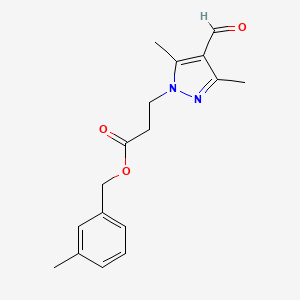

N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as MMQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MMQ is a quinazoline derivative that has been synthesized through a multi-step process involving the condensation of 2-amino-5-methylphenol with 2-chloro-N-(4-fluorophenyl)acetamide, followed by the reaction with 2-phenyl-4(3H)-quinazolinone.

Scientific Research Applications

Antimalarial Activity

Research by Werbel et al. (1986) explored a series of acetamide derivatives, including compounds structurally related to N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, for their antimalarial properties. The study found increasing antimalarial potency in these compounds, with potential for clinical trials in humans due to their excellent activity against resistant strains of malaria parasites and pharmacokinetic properties allowing for extended protection against infection even after oral administration (Werbel et al., 1986).

Antibacterial Properties

A study by Zurenko et al. (1996) on oxazolidinone analogs, closely related to the compound , demonstrated significant in vitro antibacterial activities against various clinically important human pathogens. These findings are relevant for the development of new antibacterial agents (Zurenko et al., 1996).

Herbicide Metabolism

Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, structurally related to the compound of interest, in human and rat liver microsomes. The study provides insights into the metabolic pathways and potential environmental and health implications of such compounds (Coleman et al., 2000).

Anti-Tuberculosis Activity

Bai et al. (2011) synthesized derivatives of N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide with potential in vitro anti-tuberculosis activities. These derivatives showcase the compound's relevance in the development of new treatments for tuberculosis (Bai et al., 2011).

Potential for Cancer Treatment

Elfekki et al. (2014) discussed the synthesis of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which are structurally similar to the compound . These molecules were found to have potential anti-cancer activity, highlighting the possible application of such compounds in oncology (Elfekki et al., 2014).

Mechanism of Action

Target of Action

F3167-1535, also known as BDTX-1535, is an oral, highly potent, brain penetrant, selective, irreversible 4th generation tyrosine kinase inhibitor . It targets the Epidermal Growth Factor Receptor (EGFR), a potent oncogene commonly altered in non-small cell lung cancer (NSCLC) and glioblastoma . EGFR tyrosine kinase activity can be driven by classical driver (L858R, Ex19del), intrinsic (atypical) driver (L718Q, L861Q, S768I), and acquired resistance mutation (C797X) .

Mode of Action

BDTX-1535 interacts with innate immune receptors, including TLR2, leading to downstream changes in circulating immune-cell phenotypes . It modulates systemic inflammation through its initial interaction with these receptors . It has been optimized to address a wide range of oncogenic EGFR mutations and variants .

Biochemical Pathways

The compound’s interaction with EGFR leads to modulation of systemic inflammation. This is achieved through its initial interaction with innate immune receptors, leading to downstream changes in circulating immune-cell phenotypes . The compound’s effects in Th17 models translate into signs of clinical benefit in psoriasis, and its effects in Th2 models translate into signs of clinical benefit in atopic dermatitis .

Pharmacokinetics

The primary objective of the ongoing Phase 1 study of BDTX-1535 is to determine the recommended Phase 2 dose (RP2D) based on the overall safety, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity . Plasma exposure of BDTX-1535 increases dose proportionally with a half-life of 15h, supporting once daily dosing . The maximum tolerated dose is 300mg QD .

Result of Action

BDTX-1535 has shown significant reductions across all EGFR mutation types in circulating tumor DNA (ctDNA) assessment in NSCLC patients with classical and intrinsic drivers as well as acquired resistance mutations . It has potential to treat patients with NSCLC harboring osimertinib-resistant mutations with or without brain metastases .

properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-16-12-13-21(30-2)19(14-16)25-22(28)15-27-20-11-7-6-10-18(20)23(26-24(27)29)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECQEXSDKGWYKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine](/img/structure/B2845352.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2845364.png)

![1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B2845367.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2845368.png)

![5-Bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2845372.png)

![3-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2845374.png)